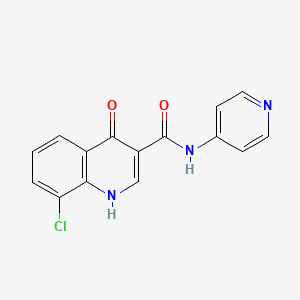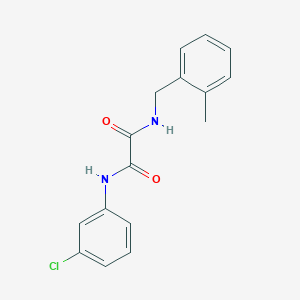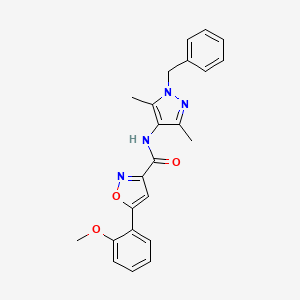![molecular formula C20H18N2O6 B4841517 N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]-beta-alanine](/img/structure/B4841517.png)
N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]-beta-alanine
Vue d'ensemble
Description
N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]-beta-alanine, also known as Bz-β-Ala-OH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mécanisme D'action
The mechanism of action of N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]-beta-alanineβ-Ala-OH is not fully understood, but it is believed to involve the inhibition of various signaling pathways. For example, N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]-beta-alanineβ-Ala-OH has been shown to inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cancer progression. Additionally, N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]-beta-alanineβ-Ala-OH has been found to inhibit the JAK/STAT signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]-beta-alanineβ-Ala-OH has been shown to have a number of biochemical and physiological effects. For example, it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation. In addition, N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]-beta-alanineβ-Ala-OH has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]-beta-alanineβ-Ala-OH in lab experiments is its broad range of biological activities, which makes it a useful tool for studying various disease processes. However, one limitation is that the compound is relatively complex to synthesize, which may limit its availability for research purposes.
Orientations Futures
There are several potential future directions for research on N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]-beta-alanineβ-Ala-OH. One area of interest is its potential use as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use as an anti-cancer agent, either alone or in combination with other drugs. Finally, further research is needed to fully elucidate the mechanism of action of N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]-beta-alanineβ-Ala-OH, which could lead to the development of more targeted and effective therapies.
Applications De Recherche Scientifique
N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]-beta-alanineβ-Ala-OH has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]-beta-alanineβ-Ala-OH has been found to exhibit anti-tumor activity against various cancer cell lines, including breast, lung, and prostate cancer cells. Furthermore, N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]-beta-alanineβ-Ala-OH has been shown to have anti-viral activity against the hepatitis C virus.
Propriétés
IUPAC Name |
3-[[(E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c23-18(24)8-9-21-20(26)15(22-19(25)14-4-2-1-3-5-14)10-13-6-7-16-17(11-13)28-12-27-16/h1-7,10-11H,8-9,12H2,(H,21,26)(H,22,25)(H,23,24)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXHHKPTXITLPC-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NCCC(=O)O)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)NCCC(=O)O)/NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}-beta-alanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-{[2-cyano-3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acryloyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4841434.png)

![6-[4-(allyloxy)-3-methoxybenzylidene]-5-imino-2-[(2-phenoxyethyl)thio]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4841454.png)
![10-cyclopropyl-2-(4-methylphenyl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4841459.png)

![1-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]carbonyl}-2-ethylpiperidine](/img/structure/B4841465.png)
![N-[3-(1-azepanyl)propyl]-1-(3-chlorophenyl)methanesulfonamide](/img/structure/B4841475.png)

![1-(2-fluorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]methanesulfonamide](/img/structure/B4841484.png)

![N-(2,4-difluorophenyl)-2-[(5-methyl-4-phenyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4841505.png)
![ethyl 2-{cyclopropyl[3-(trifluoromethyl)benzoyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B4841525.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-({1-cyclopropyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4841527.png)
![methyl 4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}benzoate](/img/structure/B4841535.png)